(4-Butoxyphenoxy)acetyl chloride

Description

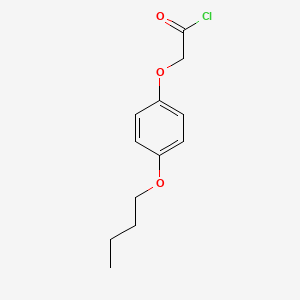

Structure

2D Structure

3D Structure

Properties

CAS No. |

54022-77-4 |

|---|---|

Molecular Formula |

C12H15ClO3 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

2-(4-butoxyphenoxy)acetyl chloride |

InChI |

InChI=1S/C12H15ClO3/c1-2-3-8-15-10-4-6-11(7-5-10)16-9-12(13)14/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

VUHUVRUYCQVHDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butoxyphenoxy Acetyl Chloride

Synthesis of Precursor Compounds

The successful synthesis of (4-Butoxyphenoxy)acetyl chloride is contingent upon the efficient preparation of its precursor molecules. This section details the synthetic routes to 4-butoxyphenol (B117773) and its subsequent conversion to (4-butoxyphenoxy)acetic acid.

Synthetic Routes to 4-Butoxyphenol

4-Butoxyphenol, also known as hydroquinone (B1673460) monobutyl ether, is a key intermediate whose synthesis is most prominently achieved via the Williamson ether synthesis. wikipedia.org This method involves the reaction of an alkoxide with an organohalide.

One common approach involves the direct alkylation of hydroquinone with a butyl halide, such as butyl bromide, in the presence of a base. google.com The base serves to deprotonate one of the phenolic hydroxyl groups of the hydroquinone, forming a phenoxide ion that then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com However, a significant challenge in this direct approach is controlling the selectivity between mono- and di-alkylation, as the product, 4-butoxyphenol, can react further to form 1,4-dibutoxybenzene.

To enhance the yield of the desired mono-substituted product, a modified procedure can be employed. This involves the protection of one of hydroquinone's hydroxyl groups. scispace.com For instance, an acetyl group can be used as a protecting group. The mono-protected hydroquinone is then reacted with a butyl halide. The final step involves the hydrolytic removal of the protecting group to yield 4-butoxyphenol with high purity, often exceeding 98% after simple crystallization. scispace.com

Another documented method involves a two-step process where hydroquinone is first reacted with chloroacetic chloride. The resulting intermediate is then treated with butyl bromide in the absence of a solvent, followed by hydrolysis to generate 4-butoxyphenol with a reported yield of 89.1%. google.com

| Route | Reactants | Key Features | Reference |

| Direct Alkylation | Hydroquinone, Butyl Halide, Base | Standard Williamson ether synthesis; risk of di-alkylation. | wikipedia.orggoogle.com |

| Protected Hydroquinone | Acetyl-protected Hydroquinone, Butyl Halide | Improved selectivity for mono-alkylation; requires deprotection step. | scispace.com |

| Two-Step Halide Reaction | Hydroquinone, Chloroacetic Chloride, Butyl Bromide | High yield (89.1%); involves an intermediate and subsequent hydrolysis. | google.com |

Synthetic Routes to (4-Butoxyphenoxy)acetic Acid

The synthesis of (4-butoxyphenoxy)acetic acid from 4-butoxyphenol is a crucial step that typically involves an etherification reaction followed by hydrolysis.

The conversion of 4-butoxyphenol to an acetic acid derivative is another application of the Williamson ether synthesis. wikipedia.orggordon.edu In this case, the phenoxide of 4-butoxyphenol, formed by treatment with a base like sodium hydroxide (B78521), is reacted with an "alkyl halide" equivalent bearing a carboxylic acid or ester function. gordon.edu

A common strategy is to react the sodium salt of 4-butoxyphenol with an ethyl haloacetate, such as ethyl chloroacetate. The reaction results in the formation of ethyl (4-butoxyphenoxy)acetate. uni.lu This approach is often preferred as esters are generally less reactive and easier to handle than the corresponding haloacetic acids.

Alternatively, 4-butoxyphenol can be reacted directly with chloroacetic acid in the presence of a strong base. gordon.edu This method directly yields the target carboxylic acid, bypassing the need for a subsequent hydrolysis step. The reaction is typically carried out by heating the reagents in an aqueous solution. gordon.edu

When the etherification strategy results in an ester, such as ethyl (4-butoxyphenoxy)acetate, a hydrolysis step is necessary to generate the final carboxylic acid. libretexts.orglibretexts.org Hydrolysis, which means "splitting with water," can be catalyzed by either an acid or a base. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, is often employed. libretexts.org The ester is treated with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heated. This reaction is irreversible and goes to completion, yielding an alcohol (ethanol in the case of an ethyl ester) and the carboxylate salt of the acid (e.g., sodium (4-butoxyphenoxy)acetate). libretexts.orglibretexts.org Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to precipitate the desired (4-butoxyphenoxy)acetic acid. gordon.edu

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org The ester is heated with a large excess of water containing a strong acid catalyst. This reaction is reversible and may not proceed to completion. libretexts.orglibretexts.org

| Step | Method | Reactants | Products | Reference |

| Etherification | Williamson Synthesis | 4-Butoxyphenol, Ethyl Chloroacetate, Base | Ethyl (4-butoxyphenoxy)acetate | gordon.eduuni.lu |

| Hydrolysis | Saponification | Ethyl (4-butoxyphenoxy)acetate, NaOH(aq), then HCl(aq) | (4-Butoxyphenoxy)acetic Acid, Ethanol (B145695), NaCl | gordon.edulibretexts.org |

Conversion of (4-Butoxyphenoxy)acetic Acid to this compound

The final step in the synthetic sequence is the conversion of the carboxylic acid functional group into a more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, enabling further reactions such as ester or amide formation. masterorganicchemistry.com

Application of Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for converting carboxylic acids into acyl chlorides. masterorganicchemistry.comchemguide.co.uk The reaction of (4-butoxyphenoxy)acetic acid with thionyl chloride replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. chemistrysteps.comvedantu.com

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. chemguide.co.ukaskfilo.com This facilitates their removal from the reaction mixture, driving the reaction to completion and simplifying the purification of the desired this compound product, which can often be isolated by distilling off the excess thionyl chloride. vedantu.comorgsyn.org

The reaction mechanism involves the carboxylic acid's oxygen attacking the sulfur atom of thionyl chloride to form a reactive chlorosulfite intermediate. chemistrysteps.comlibretexts.org This intermediate then undergoes nucleophilic attack by the chloride ion generated in the first step. A subsequent elimination cascade releases sulfur dioxide and a protonated acyl chloride, which is then deprotonated to yield the final product. masterorganicchemistry.comlibretexts.org The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. orgsyn.orgcommonorganicchemistry.com

| Parameter | Description | Reference |

| Reagent | Thionyl Chloride (SOCl₂) | masterorganicchemistry.comchemguide.co.uk |

| Reactant | (4-Butoxyphenoxy)acetic Acid | - |

| Product | This compound | - |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | chemguide.co.ukaskfilo.com |

| Typical Conditions | Heating the carboxylic acid with excess thionyl chloride, often at reflux temperature. | orgsyn.orgcommonorganicchemistry.com |

| Work-up | Removal of excess thionyl chloride and gaseous byproducts, often via distillation or under vacuum. | vedantu.comorgsyn.org |

Utilization of Phosphorus Halides (e.g., PCl₃, PCl₅)

The use of phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) represents a well-established methodology for the preparation of acyl chlorides from carboxylic acids. libretexts.orglibretexts.org These reagents effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

Using Phosphorus Pentachloride (PCl₅):

Phosphorus pentachloride, a solid reagent, reacts readily with carboxylic acids at room temperature or with gentle warming. libretexts.orgchemguide.co.uk The reaction with (4-Butoxyphenoxy)acetic acid produces this compound along with the byproducts phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) gas. brainly.indoubtnut.comyoutube.com

Reaction Scheme: (4-Butoxyphenoxy)acetic acid + PCl₅ → this compound + POCl₃ + HCl

The primary advantage of this method is its reactivity. However, the formation of liquid phosphorus oxychloride as a byproduct necessitates a careful purification step, typically fractional distillation, to isolate the desired acyl chloride. chemguide.co.ukbrainly.in

Using Phosphorus Trichloride (PCl₃):

Phosphorus trichloride, a liquid reagent, also converts carboxylic acids to acyl chlorides. brainly.invedantu.com Stoichiometrically, one mole of PCl₃ reacts with three moles of the carboxylic acid to yield three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃) as a byproduct. brainly.invedantu.com

Reaction Scheme: 3 (4-Butoxyphenoxy)acetic acid + PCl₃ → 3 this compound + H₃PO₃

This reaction is generally less vigorous than the one with PCl₅. chemguide.co.uk The non-volatile nature of the phosphorous acid byproduct allows for the purification of the acyl chloride via distillation. vedantu.com

A comparison of the two phosphorus halide reagents is presented below.

Table 1: Comparison of PCl₅ and PCl₃ for Acyl Chloride Synthesis

| Feature | Phosphorus Pentachloride (PCl₅) | Phosphorus Trichloride (PCl₃) |

| Physical State | Solid | Liquid |

| Stoichiometry | 1:1 (Acid:Reagent) | 3:1 (Acid:Reagent) |

| Byproducts | POCl₃ (liquid), HCl (gas) doubtnut.comyoutube.com | H₃PO₃ (solid/liquid) brainly.invedantu.com |

| Reactivity | High, often reacts in the cold chemguide.co.uk | Moderate, may require heating vedantu.com |

| Separation | Fractional distillation required to separate from POCl₃ brainly.in | Distillation of the product from non-volatile H₃PO₃ chemguide.co.uk |

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters to consider include temperature, solvent, and reagent stoichiometry.

Temperature: The reaction rate increases with temperature. However, excessive heat can cause decomposition of the starting material or the acyl chloride product, which can be thermally labile. youtube.com Reactions with PCl₅ are often exothermic and may require initial cooling, while those with PCl₃ might need gentle heating to proceed at a reasonable rate. chemguide.co.ukvedantu.com

Solvent: While the reaction can be performed neat (without a solvent), using an inert solvent can offer several advantages. youtube.com A solvent helps to moderate the reaction temperature, improve handling of solid reagents like PCl₅, and facilitate a smoother reaction. The choice of solvent is critical; it must be inert to all reactants and products. Common choices include non-polar aprotic solvents.

Stoichiometry: Using a slight excess of the chlorinating agent can ensure the complete conversion of the carboxylic acid. However, a large excess complicates purification and increases waste and cost.

Table 2: Impact of Reaction Parameters on Synthesis

| Parameter | Effect on Reaction | Optimization Considerations |

| Temperature | Controls reaction rate and potential for side reactions. | Balance reaction speed with product stability. Start at low temperature for PCl₅. Gentle heating may be needed for PCl₃. |

| Solvent | Moderates reaction, improves mixing, and can aid in purification. | Must be inert (e.g., hexane, toluene, or chlorinated solvents). The boiling point should allow for easy removal but be suitable for the reaction temperature. |

| Reagent Ratio | Affects conversion efficiency and impurity profile. | Use of a slight excess of the phosphorus halide can drive the reaction to completion, but a large excess complicates purification. |

Purification Techniques for Research-Scale Synthesis

The purity of the synthesized this compound is paramount for its use in subsequent reactions. The primary method for purifying acyl chlorides on a research scale is distillation. chemguide.co.uk

Fractional Distillation: This technique is essential when using PCl₅, as it is used to separate the target acyl chloride from the liquid byproduct, phosphorus oxychloride (POCl₃), which often has a different boiling point. libretexts.orgbrainly.in

Simple Distillation: When PCl₃ is used, the non-volatile nature of the phosphorous acid byproduct allows for the direct distillation of the acyl chloride product from the reaction mixture. chemguide.co.uk

Vacuum Distillation: For high-boiling-point acyl chlorides like this compound, distillation under reduced pressure (vacuum distillation) is necessary. This allows the compound to boil at a much lower temperature, preventing thermal decomposition that might occur at its atmospheric boiling point. A patent for a structurally similar compound, acetoxy acetyl chloride, specifies collecting the final product at a reduced pressure of 12 mmHg. google.com

Solvent Washing/Stripping: An intermediate step may involve adding an inert, low-boiling-point solvent (like chloroform (B151607) or tetrahydrofuran) after the initial reaction and then removing it by distillation. google.com This can help to azeotropically remove volatile impurities like residual HCl or traces of other low-boiling byproducts before the final high-vacuum distillation of the product. google.com

Emerging and Green Chemistry Approaches in Acyl Chloride Synthesis

While traditional methods using phosphorus halides are effective, they generate significant phosphorus-containing waste, which can be difficult and costly to dispose of. youtube.com Modern synthetic chemistry emphasizes the development of "green" methodologies that are more environmentally benign. tandfonline.com

Key principles of green chemistry applicable to acyl chloride synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. In this regard, reagents like thionyl chloride (SOCl₂) are often preferred over phosphorus halides. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride and gaseous byproducts (sulfur dioxide and hydrogen chloride), which are easily removed, simplifying purification and leaving less waste. chemguide.co.uk

Use of Less Hazardous Reagents: Moving away from highly toxic and corrosive reagents. Research focuses on developing catalytic systems or milder reagents for the chlorination step.

Safer Solvents: Avoiding the use of toxic organic solvents, such as chlorinated solvents, in favor of greener alternatives. tandfonline.com Some modern protocols for related reactions have explored using buffered aqueous systems, which is highly beneficial from an environmental standpoint, although challenging for water-sensitive compounds like acyl chlorides. tandfonline.comresearchgate.net

Waste Reduction: The ideal synthesis produces no waste. The use of reagents like SOCl₂ is a step in this direction compared to PCl₃ and PCl₅, as the byproducts are gaseous rather than liquid or solid waste. chemguide.co.ukyoutube.com

Reactivity Profiles and Mechanistic Investigations of 4 Butoxyphenoxy Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for (4-Butoxyphenoxy)acetyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This addition-elimination sequence results in the net substitution of the chlorine atom with the incoming nucleophile. libretexts.orgmasterorganicchemistry.com The general reactivity of acyl chlorides is the highest among carboxylic acid derivatives, allowing these reactions to proceed readily, often at room temperature. masterorganicchemistry.com

Reaction with Oxygen Nucleophiles: Esterification Pathways

This compound readily reacts with oxygen-containing nucleophiles, such as alcohols and phenols, to form the corresponding esters. This process, known as esterification, is a direct and efficient method for creating an ester linkage. organic-chemistry.org

The reaction of this compound with aliphatic alcohols is typically rapid and exothermic, yielding an alkyl (4-butoxyphenoxy)acetate and hydrogen chloride gas. ic.ac.ukyoutube.com The reaction mechanism involves the nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. ic.ac.uk This is followed by the elimination of a chloride ion and deprotonation of the initially formed oxonium ion to yield the final ester product. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.

While specific research findings on the reaction of this compound with simple aliphatic alcohols are not extensively detailed in dedicated studies, the general reactivity of similar acyl chlorides is well-established. For instance, the synthesis of various esters from different carboxylic acids and alcohols is a fundamental organic transformation. scielo.org.comasterorganicchemistry.com The synthesis of related phenoxyacetamides often starts from the corresponding ester, implying the esterification step is a routine procedure. usu.ac.id

Table 1: Analogous Esterification of Acyl Chlorides with Aliphatic Alcohols

| Acyl Chloride | Alcohol | Base | Solvent | Product | Yield (%) | Ref. |

| Ethanoyl chloride | Ethanol (B145695) | - | - | Ethyl ethanoate | High | ic.ac.uk |

| Propanoyl chloride | Methanol (B129727) | Pyridine | Dichloromethane | Methyl propanoate | Good | youtube.com |

Phenols, being less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pair into the aromatic ring, react less vigorously with this compound. organic-chemistry.orgdoubtnut.com However, the reaction still proceeds to form phenyl (4-butoxyphenoxy)acetate. To enhance the reaction rate, the phenol (B47542) is often first converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). doubtnut.com

The synthesis of phenoxyacetic acid esters from various phenols has been demonstrated using activating agents that effectively perform the same transformation as an acyl chloride. jocpr.com This underscores the utility of the phenoxyacetyl moiety in forming esters with phenolic substrates. A patent describes the reaction of chloroacetic chloride with hydroquinone (B1673460), a di-phenol, highlighting the industrial relevance of such reactions. google.com

Table 2: Representative Esterification of Acyl Chlorides with Phenolic Substrates

| Acyl Chloride/Activated Acid | Phenol | Conditions | Product | Yield (%) | Ref. |

| Ethanoyl chloride | Phenol | Room Temperature | Phenyl ethanoate | High | organic-chemistry.org |

| p-Methylphenoxy acetic acid | 4-Chlorophenol | PNT, NMM, Chloroform (B151607), RT | 4-Chlorophenyl 2-(p-tolyloxy)acetate | 86 | jocpr.com |

| Chloroacetic chloride | Hydroquinone | 100-110 °C, solvent-free | 4-Hydroxyphenyl 2-chloroacetate | Not specified | google.com |

Reaction with Nitrogen Nucleophiles: Amide and Hydrazide Formation

Nitrogen nucleophiles, such as primary and secondary amines and hydrazine (B178648) derivatives, react readily with this compound to produce amides and hydrazides, respectively. These reactions are fundamental in medicinal chemistry and materials science. uni.luarchivepp.com

The reaction with primary and secondary amines is typically very vigorous, yielding N-substituted 2-(4-butoxyphenoxy)acetamides. nih.gov The mechanism is analogous to that with oxygen nucleophiles, involving nucleophilic attack by the amine nitrogen on the carbonyl carbon. usu.ac.id Because amines are basic, two equivalents are often used: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. archivepp.com Alternatively, an external non-nucleophilic base like triethylamine can be used. nih.gov

The existence of various N-substituted 2-(4-butoxyphenoxy)acetamides is documented in chemical databases, indicating the successful application of this reaction. uni.lu For example, the synthesis of 2-(4-butoxyphenoxy)-N-[2-(diethylamino)ethyl]acetamide is known. uni.lu Detailed studies on analogous systems, such as the reaction of other acyl chlorides with amines, provide a clear framework for these transformations. nih.govnih.gov

Table 3: Synthesis of N-Substituted Acetamides from Acyl Chlorides and Amines

| Acyl Chloride | Amine | Conditions | Product | Yield (%) | Ref. |

| 2-(chlorocarbonyl)phenyl acetate | 4'-Aminoacetophenone | Triethylamine, DCM, RT, 6h | 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate | 85 | nih.gov |

| Chloroacetyl chloride | Various aryl/heterocyclic amines | - | 2-Mercaptobenzothiazole acetamide (B32628) derivatives | Good | nih.gov |

| Methyl eugenol (B1671780) acetate | Diethanolamine | NaOMe, Methanol, Reflux | 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | 72.99 | usu.ac.id |

| Note: This example uses an ester as the acylating agent, which reacts similarly to an acyl chloride but is generally less reactive. |

This compound reacts with hydrazine (H₂N-NH₂) or its derivatives to form 2-(4-butoxyphenoxy)acetohydrazides. sigmaaldrich.comsigmaaldrich.com These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the acyl chloride's carbonyl carbon. A common side reaction is the formation of a 1,2-diacylhydrazine, where two molecules of the acyl chloride react with both nitrogen atoms of hydrazine. This can often be controlled by using an excess of hydrazine and maintaining low reaction temperatures.

The synthesis of 2-(4-methoxyphenoxy)acetohydrazide, a closely related compound, is achieved by reacting the corresponding ethyl ester with hydrazine hydrate (B1144303) in refluxing ethanol. sigmaaldrich.comsigmaaldrich.com This method, starting from an ester, avoids the potentially aggressive conditions of using an acyl chloride directly but ultimately forms the same hydrazide product. Another report details the synthesis of various aroyl hydrazides from the corresponding acid chlorides and hydrazine monohydrate in a basic medium at low temperatures, achieving high yields. semanticscholar.org

Table 4: Synthesis of Acetohydrazides from Acylating Agents and Hydrazine

| Acylating Agent | Hydrazine Derivative | Conditions | Product | Yield (%) | Ref. |

| Ethyl 2-(4-methoxyphenoxy)acetate | Hydrazine hydrate (85%) | Ethanol, Reflux, 5h | 2-(4-Methoxyphenoxy)acetohydrazide | High | sigmaaldrich.comsigmaaldrich.com |

| p-Methyl-benzoyl chloride | Hydrazine monohydrate | NaOH, -10 °C | 4-Methylbenzohydrazide | 98 | semanticscholar.org |

| This compound | - | - | 2-(4-butoxyphenoxy)acetohydrazide derivatives | Documented | sigmaaldrich.comsigmaaldrich.com |

Reaction with Carbon Nucleophiles: Ketone Synthesis

This compound is a reactive acyl chloride that readily participates in reactions with carbon nucleophiles to form new carbon-carbon bonds, leading to the synthesis of various ketones. The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent chlorine atom, makes it a prime target for nucleophilic attack.

Organometallic Reagents (e.g., Gilman Reagents)

The reaction of this compound with organometallic reagents, particularly Gilman reagents (lithium dialkylcuprates, R₂CuLi), provides a controlled and efficient method for ketone synthesis. Gilman reagents are considered soft nucleophiles and are known to be highly selective for acyl chlorides, reacting to form ketones without the common side reaction of a second nucleophilic addition that would lead to a tertiary alcohol. This selectivity is a key advantage over more reactive organometallic reagents like Grignard reagents.

The general reaction proceeds via a nucleophilic acyl substitution mechanism. The organocuprate adds to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate is stable enough to prevent a second addition and subsequently eliminates the chloride ion to yield the corresponding ketone.

While specific experimental data for the reaction of this compound with Gilman reagents is not extensively documented in readily available literature, the general reactivity of acyl chlorides with these reagents is well-established. Below is a representative table illustrating the expected products from such reactions with various Gilman reagents.

Table 1: Predicted Products from the Reaction of this compound with Various Gilman Reagents

| Gilman Reagent (R₂CuLi) | R Group | Expected Ketone Product |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl | 1-(4-Butoxyphenoxy)propan-2-one |

| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | Ethyl | 1-(4-Butoxyphenoxy)butan-2-one |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Phenyl | 1-(4-Butoxyphenoxy)-1-phenylacetone |

Friedel-Crafts Acylation with Aromatic Substrates

This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the (4-butoxyphenoxy)acetyl group onto aromatic rings to form aryl ketones. nih.govkhanacademy.orgnih.govnih.govchemijournal.comyoutube.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. youtube.com This acylium ion is then attacked by the electron-rich aromatic substrate. youtube.com

The regioselectivity of the Friedel-Crafts acylation is governed by the nature of the substituents on the aromatic substrate. Electron-donating groups on the aromatic ring activate it towards electrophilic attack and direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the substitution to the meta position. Given the steric bulk of the (4-butoxyphenoxy)acetyl group, acylation often favors the para position, especially with monosubstituted benzenes.

Specific examples of Friedel-Crafts acylation using this compound are found in scientific literature, demonstrating its utility in synthesizing a range of aromatic ketones.

Table 2: Examples of Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Catalyst | Product(s) | Reference |

| Anisole | AlCl₃ | 2-(4-Butoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-one (major) and 2-(4-butoxyphenoxy)-1-(2-methoxyphenyl)ethan-1-one (minor) | sci-hub.se |

| Toluene | AlCl₃ | 2-(4-Butoxyphenoxy)-1-(p-tolyl)ethan-1-one (major) and 2-(4-butoxyphenoxy)-1-(o-tolyl)ethan-1-one (minor) | nih.gov |

| Benzene (B151609) | AlCl₃ | 2-(4-Butoxyphenoxy)-1-phenylethan-1-one | khanacademy.orgyoutube.com |

Other Electrophilic Reactions

Beyond its primary role in acylation reactions, the electrophilic nature of this compound allows it to participate in other transformations. One notable reaction is its intramolecular cyclization under Friedel-Crafts conditions to form a benzofuranone derivative. This reaction, often referred to as a Houben-Hoesch type cyclization, occurs when the acylium ion, formed by the interaction with a Lewis acid, is attacked by the internal nucleophilic oxygen of the phenoxy group.

This intramolecular electrophilic aromatic substitution leads to the formation of a five-membered ring fused to the benzene ring. Specifically, the reaction of this compound with a Lewis acid like aluminum chloride can yield 6-butoxybenzofuran-3(2H)-one. The efficiency of this cyclization is dependent on the reaction conditions and the substitution pattern of the aromatic ring.

Mechanistic Elucidation of Key Transformations

Transition State Analysis

In the context of Friedel-Crafts acylation, the rate-determining step is the attack of the aromatic ring on the acylium ion. researchgate.net The transition state for this step involves the formation of a sigma complex (also known as an arenium ion), where the aromaticity of the ring is temporarily disrupted. researchgate.net The stability of this transition state is influenced by the substituents on both the acyl chloride and the aromatic substrate. The butoxy group on the phenoxy ring of this compound, being electron-donating, can influence the stability of the acylium ion and potentially the transition state of the reaction.

For the intramolecular cyclization of phenoxyacetyl chlorides, the transition state involves the formation of a new carbon-oxygen bond as the acylium ion is attacked by the phenoxy oxygen. The geometry of this transition state will dictate the feasibility and regioselectivity of the cyclization process.

Kinetic Studies for Reaction Rate and Selectivity Determination

Kinetic studies provide quantitative data on reaction rates and help in understanding the factors that control selectivity. While specific kinetic data for the reactions of this compound are scarce, studies on the hydrolysis and solvolysis of similar acyl chlorides offer a basis for understanding its reactivity. nih.govsci-hub.se

The rate of nucleophilic acyl substitution is influenced by the electronic nature of the substituents. The electron-donating butoxy group in the para position of the phenoxy ring in this compound is expected to have a modest electronic effect on the reactivity of the acyl chloride group. It may slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenoxyacetyl chloride, but the compound remains highly reactive due to the presence of the chloro leaving group.

In Friedel-Crafts acylation, the reaction rate is dependent on the concentration of the acyl chloride, the aromatic substrate, and the Lewis acid catalyst. researchgate.net The selectivity (ortho vs. para) is often temperature-dependent, with lower temperatures generally favoring the para product due to steric hindrance. Kinetic studies on the acylation of various aromatic compounds with substituted benzoyl chlorides have shown that electron-releasing substituents on the acyl chloride can affect the reaction rate. researchgate.net

Role of Catalytic Systems and Additives

The reactivity of this compound, as with other acyl chlorides, is significantly influenced by the presence of catalytic systems and additives. These agents can enhance reaction rates, improve yields, and control selectivity by providing alternative, lower-energy reaction pathways. The primary reactions involving this compound are electrophilic aromatic substitutions (specifically Friedel-Crafts acylation) and nucleophilic acyl substitutions. The choice of catalyst is dictated by the nature of the reaction.

Lewis Acid Catalysis in Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. For a molecule like this compound, this reaction would involve the attachment of the (4-butoxyphenoxy)acetyl group to an aromatic substrate. This process almost invariably requires a strong Lewis acid catalyst. sigmaaldrich.com

The mechanism of Friedel-Crafts acylation involves the activation of the acyl chloride by the Lewis acid. masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acetyl chloride, making it a much better leaving group. masterorganicchemistry.com This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion, which is stabilized by resonance. sigmaaldrich.commasterorganicchemistry.com This acylium ion is the active electrophile that is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after deprotonation. sigmaaldrich.com

A stoichiometric amount of the Lewis acid is often necessary because both the reactant acyl chloride and the product ketone can form complexes with the catalyst, temporarily deactivating it. organic-chemistry.org

Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Formula | Typical Application |

| Aluminum Chloride | AlCl₃ | A powerful and common catalyst for acylation of various arenes. libretexts.org |

| Ferric Chloride | FeCl₃ | A slightly milder alternative to aluminum chloride. masterorganicchemistry.com |

| Tin(IV) Chloride | SnCl₄ | Used as a catalyst in various acylation reactions. researchgate.net |

| Zinc Chloride | ZnCl₂ | A milder Lewis acid, useful for sensitive substrates. researchgate.net |

| Titanium(IV) Chloride | TiCl₄ | A strong Lewis acid sometimes used in acylation. mdpi.com |

| Erbium Triflate | Er(OTf)₃ | Reported as an effective catalyst, especially under microwave conditions. sigmaaldrich.com |

While direct studies on this compound are limited, the behavior of similar acyl chlorides in Friedel-Crafts reactions provides a strong predictive framework for the catalytic requirements of this specific compound.

Catalysis in Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution with nucleophiles such as alcohols (to form esters), amines (to form amides), and thiols (to form thioesters). While these reactions can proceed without a catalyst due to the high reactivity of the acyl chloride, catalysts and additives are frequently employed to increase reaction rates and yields, particularly with less reactive nucleophiles.

Base Catalysis: In reactions like esterification or amidation, nucleophilic bases are often used as catalysts. A common example is 4-(Dimethylamino)pyridine (DMAP). organic-chemistry.org DMAP is more nucleophilic than the alcohol or amine and reacts first with the this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by the alcohol or amine than the original acyl chloride, thus accelerating the reaction. Pyridine is also commonly used, often acting as both a catalyst and a base to neutralize the HCl byproduct.

Heterogeneous Catalysis: Solid catalysts offer the advantage of easy separation and reusability. For the esterification of phenols with acid chlorides, titanium dioxide (TiO₂) has been shown to be an effective and reusable catalyst under solvent-free conditions. The study demonstrated that phenols can be conveniently acylated by acid chlorides in the presence of a catalytic amount of TiO₂, achieving excellent yields.

Lewis Acid Catalysis: Certain Lewis acids can also catalyze nucleophilic acyl substitution reactions. Metal triflates, such as copper(II) triflate (Cu(OTf)₂) and tin(II) triflate (Sn(OTf)₂), have been found to be very efficient catalysts for the acylation of alcohols and other nucleophiles under mild conditions. researchgate.net These catalysts activate the acyl chloride towards nucleophilic attack.

Table 2: Catalytic Systems and Additives for Nucleophilic Acyl Substitution

| Catalyst/Additive | Type | Role in Reaction |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Base | Forms a highly reactive N-acylpyridinium intermediate. organic-chemistry.org |

| Pyridine | Base/Catalyst | Acts as a nucleophilic catalyst and neutralizes HCl byproduct. |

| Titanium Dioxide | Heterogeneous Lewis Acid | Facilitates esterification, especially under solvent-free conditions. |

| Copper(II) Triflate | Lewis Acid | Activates the acyl chloride for reaction with alcohols, thiols, and amines. researchgate.net |

| Phosphomolybdic acid | Heteropoly Acid | Efficiently catalyzes acetylation of alcohols, phenols, and amines. organic-chemistry.org |

The functional role of these catalytic systems is to lower the activation energy of either the electrophilic or nucleophilic substitution pathway, thereby enabling the efficient synthesis of a wide range of derivatives from this compound under controlled conditions.

Applications of 4 Butoxyphenoxy Acetyl Chloride As a Building Block in Complex Molecular Construction

Synthesis of Novel Ester Derivatives

The reaction of acyl chlorides with alcohols or phenols is a fundamental and efficient method for the synthesis of esters. chemguide.co.uk (4-Butoxyphenoxy)acetyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution with a wide range of hydroxyl-containing compounds. This reaction typically proceeds rapidly, often at room temperature, to yield the corresponding ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk The process involves a nucleophilic attack by the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk

This transformation is highly versatile and can be applied to primary, secondary, and tertiary alcohols, as well as phenols, to generate a library of (4-butoxyphenoxy)acetate esters. chemguide.co.uk The resulting esters can be valuable as final products or as intermediates in more complex synthetic sequences. For instance, the reaction with ethanol (B145695) would produce ethyl (4-butoxyphenoxy)acetate, while reaction with phenol (B47542) would yield phenyl (4-butoxyphenoxy)acetate. chemguide.co.uk

Table 1: Examples of Ester Synthesis from this compound

| Reactant (Alcohol/Phenol) | Product |

| Methanol (B129727) | Methyl (4-butoxyphenoxy)acetate |

| Isopropanol | Isopropyl (4-butoxyphenoxy)acetate |

| Phenol | Phenyl (4-butoxyphenoxy)acetate |

| Benzyl alcohol | Benzyl (4-butoxyphenoxy)acetate |

Synthesis of Novel Amide Derivatives

This compound is an excellent precursor for the synthesis of novel amide derivatives. The reaction, often referred to as the Schotten-Baumann reaction, involves treating the acyl chloride with primary or secondary amines. fishersci.co.uk This acylation is typically vigorous and is conducted in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct, which drives the reaction to completion. fishersci.co.ukresearchgate.net

The reaction proceeds via nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acyl chloride. libretexts.org An excess of the amine can sometimes be used to act as the base. libretexts.org This method allows for the covalent linkage of the (4-butoxyphenoxy)acetyl moiety to a vast array of amine-containing molecules, including simple alkylamines, anilines, and more complex structures found in pharmaceutical and agrochemical research. hud.ac.uk The resulting amides are often stable compounds with potential biological activities.

Table 2: Examples of Amide Synthesis from this compound

| Reactant (Amine) | Product |

| Ammonia | 2-(4-Butoxyphenoxy)acetamide |

| Diethylamine | N,N-Diethyl-2-(4-butoxyphenoxy)acetamide |

| Aniline (B41778) | N-Phenyl-2-(4-butoxyphenoxy)acetamide |

| Pyrrolidine | 1-(2-(4-Butoxyphenoxy)acetyl)pyrrolidine |

Construction of Ketone Scaffolds for Advanced Organic Synthesis

The (4-butoxyphenoxy)acetyl group can be incorporated into ketone scaffolds using several synthetic strategies involving this compound. A prominent method is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic compound, such as benzene (B151609) or thiophene, in the presence of a Lewis acid catalyst like aluminum chloride or stannic chloride. orgsyn.org This reaction forms an aryl ketone, attaching the (4-butoxyphenoxy)acetyl unit directly to an aromatic ring.

Furthermore, modern cross-coupling reactions provide a powerful means to construct ketones. This compound can be coupled with organometallic reagents, such as diorganozinc or arylzinc compounds, often catalyzed by transition metals like nickel or iron. organic-chemistry.org These methods are valued for their mild reaction conditions and tolerance of various functional groups, enabling the synthesis of complex and polyfunctionalized ketones. organic-chemistry.org

Table 3: Potential Ketone Synthesis Pathways

| Reaction Type | Reactants | Catalyst | Product Example |

| Friedel-Crafts Acylation | This compound + Benzene | AlCl₃ | 1-Phenyl-2-(4-butoxyphenoxy)ethan-1-one |

| Negishi-type Coupling | This compound + Phenylzinc chloride | Ni catalyst | 1-Phenyl-2-(4-butoxyphenoxy)ethan-1-one |

| Suzuki-type Coupling | This compound + Phenylboronic acid | Pd catalyst | 1-Phenyl-2-(4-butoxyphenoxy)ethan-1-one |

Utilization in the Preparation of Heterocyclic Compounds

Acyl chlorides are versatile building blocks for the synthesis of a wide variety of heterocyclic compounds, and this compound is no exception. jmchemsci.comnih.gov Its reactive nature allows it to participate in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.

For example, acyl chlorides can react with Schiff bases (formed from an amine and an aldehyde) to generate β-lactam (azetidin-2-one) rings, which are core structures in many antibiotic drugs. Another pathway involves the reaction with hydrazine (B178648) derivatives, which can subsequently be cyclized to form five-membered rings like triazoles or thiadiazoles. jmchemsci.com Similarly, reactions with appropriate precursors can lead to the formation of oxazole (B20620) rings. jmchemsci.com The (4-butoxyphenoxy) group is carried through these transformations, yielding heterocyclic products functionalized with this specific substituent.

Table 4: Examples of Heterocyclic Systems Derived from Acyl Chlorides

| Heterocyclic System | General Precursors |

| β-Lactam (Azetidin-2-one) | Schiff Base + Chloroacetyl Chloride + Triethylamine (B128534) |

| 1,2,4-Triazole | Hydrazinecarbothioamide derivative + Base |

| Oxadiazole/Thiadiazole | Semicarbazide/Thiosemicarbazide + Acyl Chloride |

| Oxazole | Amino acid derivative + Acyl Chloride + Dehydrating agent |

Role in Multi-Step Convergent and Divergent Synthetic Pathways

In complex, multi-step syntheses, building blocks like this compound can be employed in both convergent and divergent strategies.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can be reacted with a core molecule containing multiple reactive sites (e.g., a diamine or a diol). Alternatively, the product of its reaction, such as an ester or amide, can serve as a common precursor that undergoes a variety of subsequent reactions at other positions on the molecule, leading to a diverse set of final products.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of diverse compounds, known as a chemical library. nih.gov This process involves the systematic and repetitive linking of various "building blocks". nih.gov

Due to its high reactivity and ability to reliably form amide and ester bonds, this compound is an ideal building block for inclusion in such libraries. In solid-phase synthesis, a common combinatorial technique, an amine- or alcohol-functionalized resin can be acylated with this compound. Subsequent cleavage from the resin would yield a library of amides or esters, each containing the common (4-butoxyphenoxy)acetyl moiety but differing in the portion derived from the solid support. This allows for the rapid generation of hundreds or thousands of related compounds for high-throughput screening to identify new drug leads. nih.gov

Analytical Methodologies for Research Oriented Characterization

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for the qualitative analysis of (4-Butoxyphenoxy)acetyl chloride, confirming its formation from precursors like (4-butoxyphenoxy)acetic acid and identifying any byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butoxy group, the aromatic ring, and the acetyl moiety. The conversion of the carboxylic acid precursor, (4-butoxyphenoxy)acetic acid, to the acetyl chloride results in a noticeable downfield shift of the protons on the α-carbon of the acetyl group due to the enhanced electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most significant change upon conversion of the carboxylic acid to the acetyl chloride is the chemical shift of the carbonyl carbon. The carbonyl carbon in the acetyl chloride will resonate at a significantly different field compared to the carboxylic acid, providing a clear diagnostic marker for the reaction's completion. The carbon atoms of the butoxy group and the aromatic ring will also exhibit characteristic signals.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (butoxy) | ~0.9 - 1.0 | Triplet | 3H |

| CH₂ (butoxy, next to CH₃) | ~1.4 - 1.6 | Sextet | 2H |

| CH₂ (butoxy, next to O) | ~1.7 - 1.9 | Quintet | 2H |

| O-CH₂ (butoxy) | ~3.9 - 4.1 | Triplet | 2H |

| O-CH₂-C=O | ~4.7 - 4.9 | Singlet | 2H |

| Aromatic H (ortho to O) | ~6.8 - 7.0 | Doublet | 2H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (butoxy) | ~14 |

| CH₂ (butoxy, next to CH₃) | ~19 |

| CH₂ (butoxy, next to O) | ~31 |

| O-CH₂ (butoxy) | ~68 |

| O-CH₂-C=O | ~70-72 |

| Aromatic C (quaternary, attached to O) | ~158 |

| Aromatic C-H (ortho to O) | ~115 |

| Aromatic C-H (meta to O) | ~116 |

| Aromatic C (quaternary, para to O) | ~154 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The transformation of (4-butoxyphenoxy)acetic acid to this compound is readily monitored by IR spectroscopy. The broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) is expected to disappear, while a new, sharp, and intense C=O stretching band characteristic of an acyl chloride will appear at a higher wavenumber (typically 1785-1815 cm⁻¹) compared to the carboxylic acid carbonyl stretch (around 1700-1725 cm⁻¹). docbrown.info

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Acyl Chloride) | 1785 - 1815 | Strong, Sharp |

| C-O-C Stretch (Aromatic Ether) | 1240 - 1260 | Strong |

| C-Cl Stretch | 650 - 850 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For this compound, the molecular ion peak (M⁺) would be expected, corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Common fragmentation pathways for acyl chlorides include the loss of the chlorine radical (·Cl) and the loss of the entire acyl group. Fragmentation of the butoxy side chain and cleavage of the ether linkage are also anticipated. While specific mass spectral data for this compound is not available, analysis of related compounds suggests key fragmentation patterns.

Predicted Key Mass Spectral Fragments for this compound

| m/z | Identity of Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | Loss of Chlorine |

| [M-COCl]⁺ | Loss of Chloroformyl group |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from its starting materials, byproducts, and solvents, thereby enabling purity assessment and real-time monitoring of the reaction progress.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. When monitoring the synthesis from (4-butoxyphenoxy)acetic acid, GC can be used to track the disappearance of the starting material and the appearance of the product. However, due to the high reactivity and potential for on-column degradation of the acetyl chloride, careful method development is crucial. The related, less volatile carboxylic acid would typically require derivatization to a more volatile ester form prior to GC analysis. chemicalbook.com A flame ionization detector (FID) is commonly used for detection.

A hypothetical GC method for the analysis of a reaction mixture could involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to achieve good separation between the solvent, starting material (or its derivative), and the acetyl chloride product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. This compound is highly reactive with common reversed-phase HPLC mobile phases containing water or alcohols. Therefore, normal-phase HPLC using non-protic solvents would be a more appropriate method for its analysis.

Alternatively, the reaction progress can be monitored by quenching an aliquot of the reaction mixture and analyzing the resulting stable derivative of this compound by reversed-phase HPLC. For instance, reaction with methanol (B129727) would yield methyl (4-butoxyphenoxy)acetate, which can be readily analyzed. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, with UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring, would be a typical setup. This approach allows for the quantification of the product formed over time.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of organic reactions, assessing the purity of compounds, and identifying substances. In the context of this compound, TLC presents a unique challenge due to the compound's high reactivity. Acyl chlorides are susceptible to hydrolysis back to the corresponding carboxylic acid when exposed to moisture, including the atmospheric moisture and the silica (B1680970) gel on the TLC plate, which is slightly acidic and contains bound water. researchgate.net This reactivity can lead to misleading results, as the observed spot may be that of the hydrolyzed product rather than the acyl chloride itself. researchgate.net

To circumvent this issue, a common and effective strategy is to perform an in-situ derivatization of the acyl chloride into a more stable compound, such as an ester or an amide, prior to TLC analysis. researchgate.netchemicalforums.com This is typically achieved by taking a small aliquot of the reaction mixture and quenching it with a nucleophile like methanol or an amine (e.g., aniline (B41778) or butylamine). researchgate.netchemicalforums.com The resulting ester or amide is significantly more stable and can be reliably analyzed by TLC.

The general procedure involves spotting the derivatized sample onto a TLC plate, which is then developed in a sealed chamber containing an appropriate mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (the coating on the TLC plate) and the mobile phase.

Stationary Phase: For the analysis of this compound and its derivatives, silica gel GF254 plates are commonly employed. The "G" indicates the presence of a gypsum binder, and the "F254" signifies that the plate contains a fluorescent indicator that allows for the visualization of spots under UV light at 254 nm.

Mobile Phase: The choice of mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is adjusted to control the movement of the compounds up the plate. For the analysis of the ester or amide derivative of this compound, a mixture of a non-polar and a more polar solvent is typically used. The optimal ratio is determined empirically to achieve a retention factor (R_f) value between 0.2 and 0.8 for the spot of interest.

Detection Methods: After developing the TLC plate, the separated spots need to be visualized. Several methods can be employed:

UV Light: If the compounds are UV-active (as is the case with aromatic compounds like this compound and its derivatives), they will appear as dark spots on the fluorescent background of the TLC plate when viewed under UV light at 254 nm. reddit.com

Iodine Vapor: The plate can be placed in a chamber containing iodine crystals. Iodine vapor adsorbs onto the organic compounds, revealing them as brown or yellow spots. nih.govsciencemadness.org

Staining Reagents: Specific chemical stains can be sprayed onto the plate to react with the compounds and produce colored spots. For example, a potassium permanganate (B83412) stain can be used to visualize compounds that are susceptible to oxidation.

The following table summarizes typical parameters for the TLC analysis of a derivatized sample of this compound:

| Parameter | Description |

| Stationary Phase | Silica Gel GF254 |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on the specific derivative. For example, a 2:1 mixture of methanol and n-hexane has been used in the TLC analysis of a related reaction. reddit.com |

| Derivatizing Agent | Methanol (to form the methyl ester) or an amine like aniline (to form the anilide). researchgate.netchemicalforums.com |

| Visualization Methods | UV light (254 nm), Iodine vapor, Potassium permanganate stain. reddit.comnih.govsciencemadness.org |

By comparing the R_f value of the spot from the reaction mixture to that of the starting material (the corresponding carboxylic acid) and a standard of the expected derivative, one can monitor the consumption of the reactant and the formation of the product.

Advanced In-Situ Monitoring Techniques for Reaction Progress

While TLC provides a simple and effective method for monitoring reaction progress at discrete time points, advanced in-situ (in the reaction mixture) spectroscopic techniques offer the advantage of continuous, real-time analysis without the need for sampling and workup. For reactions involving the synthesis or subsequent transformation of this compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a particularly powerful tool. mt.com

This technique utilizes a probe that is inserted directly into the reaction vessel, allowing for the continuous collection of FTIR spectra of the reaction mixture. This provides a detailed, real-time profile of the concentrations of reactants, intermediates, products, and byproducts throughout the course of the reaction. mt.com

The formation of this compound from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) can be effectively monitored using in-situ FTIR. mt.com The key is to track the disappearance of the characteristic carbonyl (C=O) stretching band of the starting carboxylic acid and the appearance of the new, higher-frequency carbonyl stretching band of the acyl chloride.

The following table outlines the typical vibrational frequencies that would be monitored during the synthesis of this compound:

| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) |

| (4-Butoxyphenoxy)acetic acid | Carboxylic Acid C=O | ~1700 - 1725 |

| This compound | Acyl Chloride C=O | ~1780 - 1815 |

By plotting the absorbance at these specific wavenumbers over time, a reaction profile can be generated. This allows for the precise determination of reaction initiation, completion, and the identification of any stable intermediates. mt.com For instance, in a reaction to form an amide from an acyl chloride, in-situ FTIR can track the disappearance of the acyl chloride peak and the simultaneous appearance of the amide carbonyl peak, providing a clear indication of the reaction rate and endpoint. mt.com

The advantages of using in-situ FTIR for monitoring reactions of this compound include:

Real-time data: Continuous monitoring provides a comprehensive understanding of the reaction kinetics and mechanism. mt.com

No sampling required: This eliminates the potential for errors and inconsistencies associated with taking and preparing samples for offline analysis.

Analysis of reactive species: It allows for the direct observation of highly reactive intermediates like acyl chlorides, which are difficult to isolate and analyze using traditional methods. mt.com

Process optimization: The detailed reaction profiles enable the rapid optimization of process parameters such as temperature, reagent addition rates, and reaction time to improve yield and purity.

Other advanced in-situ monitoring techniques that can be applied include Nuclear Magnetic Resonance (NMR) spectroscopy in a flow chemistry setup, which can provide detailed structural information on the species present in the reaction mixture over time. beilstein-journals.org

Theoretical and Computational Chemistry Studies of 4 Butoxyphenoxy Acetyl Chloride and Its Reactions

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (4-Butoxyphenoxy)acetyl chloride. DFT studies on related aryl ether acetyl chlorides and phenoxyacetic acid derivatives provide a framework for understanding the electronic properties of the target molecule. acs.orgjocpr.com

The electronic distribution in this compound is significantly influenced by the interplay of the electron-donating butoxy group, the aromatic phenoxy ring, and the strongly electron-withdrawing acetyl chloride moiety. The oxygen atom of the butoxy group and the ether linkage donate electron density to the benzene (B151609) ring through resonance, which in turn influences the reactivity of the acetyl chloride group.

Key electronic parameters that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO is anticipated to be centered on the electrophilic carbonyl carbon of the acetyl chloride group. This distribution makes the carbonyl carbon the primary site for nucleophilic attack.

Reactivity descriptors, such as electrostatic potential maps, can also be generated using DFT. These maps visually represent the electron density distribution and highlight the electrophilic and nucleophilic regions of the molecule. In this compound, the most positive electrostatic potential would be located around the carbonyl carbon, confirming its high susceptibility to nucleophilic attack, a characteristic feature of acyl chlorides. nih.gov

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and predicting the most favorable reaction pathways. whiterose.ac.uk For this compound, a primary reaction of interest is its acylation of nucleophiles, such as alcohols, amines, and thiols.

The mechanism of these acylation reactions can be modeled to determine the transition state structures and their corresponding activation energies. For instance, the reaction with an amine to form an amide would likely proceed through a tetrahedral intermediate. Computational studies can track the geometry and energy changes as the amine nitrogen attacks the carbonyl carbon, leading to the formation of the tetrahedral intermediate, and the subsequent departure of the chloride leaving group.

DFT calculations can be employed to compare different potential pathways and identify the one with the lowest energy barrier. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions in a laboratory setting. Furthermore, computational models can explore the influence of solvents on the reaction mechanism, providing a more complete picture of the reaction dynamics. Studies on related systems, such as the coupling of aryl chlorides, have demonstrated the power of DFT in elucidating complex catalytic cycles and the role of various reagents. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry provides valuable methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the characterization of chemical compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butoxy CH₃ | ~0.9-1.0 | ~14 |

| Butoxy CH₂ | ~1.4-1.5 | ~19 |

| Butoxy CH₂ | ~1.7-1.8 | ~31 |

| Butoxy O-CH₂ | ~3.9-4.0 | ~68 |

| Aromatic C-H (ortho to OCH₂) | ~6.8-7.0 | ~115 |

| Aromatic C-H (meta to OCH₂) | ~6.8-7.0 | ~122 |

| Aromatic C (para to OCH₂) | - | ~158 |

| Aromatic C (ipso to OCH₂) | - | ~154 |

| Acetyl CH₂ | ~4.8-5.0 | ~73 |

| Carbonyl C=O | - | ~170 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Predicted Infrared (IR) Absorption Frequencies:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the acetyl chloride group. chemicalbook.comnist.govlibretexts.orgnist.govchemicalbook.com

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C=O (Acid Chloride) | Stretch | 1780 - 1820 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1230 - 1270 |

| C-O-C (Alkyl Ether) | Stretch | 1070 - 1150 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

The exact position of the carbonyl absorption is a good indicator of the electronic environment. The high frequency of the C=O stretch in acid chlorides is due to the strong inductive effect of the chlorine atom. libretexts.org

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions. Conformation analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms, MD can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent). These simulations can also shed light on the flexibility of the butoxy chain and how it might influence the accessibility of the reactive acetyl chloride group. The flexibility and packing of molecules with similar branched topologies have been analyzed to understand their intermolecular interactions. mdpi.com

For this compound, conformational analysis would likely reveal several low-energy conformers. The relative populations of these conformers can be estimated using Boltzmann statistics, and their individual reactivities can be assessed. Understanding the conformational landscape is essential for a complete picture of the molecule's chemical behavior.

Future Research Directions and Emerging Trends in 4 Butoxyphenoxy Acetyl Chloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of (4-Butoxyphenoxy)acetyl chloride involves the reaction of 4-butoxyphenoxyacetic acid with chlorinating agents such as thionyl chloride or phosphorus pentachloride. ontosight.ai While effective, these reagents are hazardous and generate significant corrosive and toxic waste, such as sulfur dioxide and hydrochloric acid. The principles of green chemistry aim to minimize or eliminate the use and generation of such hazardous substances. chemistryjournals.net

Future research will likely focus on replacing these conventional reagents with more environmentally benign alternatives. This aligns with a broader industry trend to move away from chlorine-based chemistry where possible to reduce chemical waste. epa.gov The development of catalytic methods that avoid stoichiometric inorganic chloride reagents is a key goal.

Table 1: Comparison of Synthetic Routes for Acyl Chloride Formation

| Feature | Traditional Route (e.g., Thionyl Chloride) | Potential Green Route |

|---|---|---|

| Reagents | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Catalytic systems, alternative activating agents |

| Byproducts | SO₂, HCl, phosphorus-based waste | Minimal, often recyclable |

| Environmental Impact | High; generates toxic and corrosive waste | Low; reduced waste and hazard profile |

| Atom Economy | Low | Potentially high |

One avenue of exploration is the use of solid-supported reagents or catalysts that can be easily recovered and regenerated, thereby minimizing waste streams. Another approach could involve biocatalysis, using enzymes to perform the conversion under mild conditions, though this remains a significant challenge for acyl chloride synthesis. chemistryjournals.net

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The use of catalysts is fundamental to modern chemical synthesis. For this compound, research into novel catalytic systems could unlock more efficient and selective production methods. While traditional synthesis often requires harsh, non-catalytic conditions, emerging research in related acylation reactions points to several promising directions.

Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-beta) and ion-exchange resins (e.g., Amberlyst-36), have shown great promise in other acylation reactions. researchgate.netresearchgate.net These catalysts offer advantages like ease of separation, reusability, and the potential to steer reactions towards desired products, reducing byproduct formation. researchgate.net Investigating their applicability to the synthesis of this compound from its corresponding carboxylic acid could lead to a more sustainable process.

Another innovative area is the use of deep eutectic solvents (DESs), which can act as both the reaction medium and the catalyst. iau.ir An acidic DES could facilitate the conversion while replacing volatile and toxic organic solvents.

Table 2: Potential Catalytic Systems for Investigation

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Zeolites | High thermal stability, shape selectivity, reusability. researchgate.net | Optimizing pore size and acidity for the specific substrates. |

| Ion-Exchange Resins | Mild reaction conditions, easy product separation, low cost. researchgate.net | Screening different resin types for optimal activity and stability. |

| Deep Eutectic Solvents | Dual role as solvent and catalyst, low volatility, often biodegradable. iau.ir | Formulation of a suitable acidic DES and optimization of reaction conditions. |

The goal of this research is to find catalytic systems that not only improve the environmental profile but also enhance the reaction's efficiency, leading to higher yields and purity of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for handling reactive and hazardous chemicals like acyl chlorides. thieme-connect.descielo.br Key benefits include superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety by minimizing the volume of hazardous material present at any given time, and improved consistency. thieme-connect.de

Integrating the synthesis of this compound into a flow reactor setup would be a significant technological advancement. nih.gov Such a system could allow for the on-demand generation of the acyl chloride, which could then be directly telescoped into a subsequent reaction without the need for isolation, purification, and storage of the unstable intermediate. thieme-connect.deuc.pt

This approach naturally lends itself to automated synthesis platforms. nih.gov A computerized system could precisely control the entire workflow, from the introduction of starting materials to the synthesis of the acyl chloride and its subsequent conversion into more complex downstream products. This enables rapid library synthesis for drug discovery or materials science research and ensures high reproducibility. nih.gov

Expansion of Applications in Material Science Precursor Synthesis

While this compound is a versatile intermediate in organic synthesis, its potential as a precursor in material science is an emerging area of interest. ontosight.ai The molecule's structure, containing a flexible butoxy group, an aromatic phenoxy ring, and a highly reactive acetyl chloride handle, makes it an attractive building block for new polymers and functional materials.

Future research could explore its use in several ways:

Monomer for Polycondensation: It can be reacted with diols or diamines to create novel polyesters and polyamides. The butoxyphenoxy side chain would be incorporated into the polymer backbone, potentially conferring properties such as increased solubility in organic solvents, modified thermal characteristics, and altered surface properties (e.g., hydrophobicity).

Surface Modification: The reactive acetyl chloride group can be used to graft the (4-butoxyphenoxy) moiety onto the surface of other materials (e.g., silica (B1680970), cellulose, other polymers) to tailor their surface energy, wettability, or compatibility with other substances.

Synthesis of Specialty Chemicals: It can serve as a starting point for creating liquid crystals, with the rigid phenoxy group and flexible butoxy chain providing a classic structural motif for mesophase formation.

The ability to introduce the butoxyphenoxy group into a variety of molecular architectures via the reactive acyl chloride function opens up possibilities for creating advanced materials with tailored properties. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing (4-Butoxyphenoxy)acetyl chloride in laboratory settings?

The synthesis typically involves reacting (4-butoxyphenoxy)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can enhance reactivity by generating an acylium ion intermediate. The reaction is conducted under anhydrous conditions, followed by purification via vacuum distillation to remove excess reagents and byproducts . Key parameters include temperature control (0–25°C) and inert gas (N₂/Ar) purging to prevent hydrolysis.

Q. What safety protocols are critical when handling this compound?

- PPE : Use butyl-rubber gloves (0.3 mm thickness, tested per EN374), chemical-resistant suits, and full-face respirators with AXBEK cartridges to mitigate inhalation risks .

- Storage : Keep in sealed, moisture-resistant containers under inert gas, away from water, alcohols, or oxidizing agents. Store in a flammable liquids cabinet (flash point ~5°C, similar to acetyl chloride) .

- Spill Management : Neutralize with dry soda ash or calcium carbonate, followed by disposal as hazardous waste .

Q. How can researchers characterize the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the acetyl chloride moiety (δ ~2.6 ppm for CH₃ in ¹H NMR; carbonyl carbon at ~170 ppm in ¹³C NMR) and butoxyphenoxy substituents.

- FT-IR : Detect characteristic C=O stretching (~1800 cm⁻¹) and C-Cl absorption (~600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅ClO₃).

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing phenoxy group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies in aprotic solvents (e.g., dichloromethane) reveal pseudo-first-order dependence on nucleophile concentration. Side reactions (e.g., hydrolysis) are minimized by maintaining anhydrous conditions and low temperatures (0–5°C) . Computational modeling (DFT) can predict reaction pathways and transition states.

Q. How does thermal stability impact the storage and application of this compound?

Thermal gravimetric analysis (TGA) under nitrogen shows decomposition onset temperatures (~100–120°C) due to cleavage of the acetyl-phenoxy bond. For long-term stability, store at ≤4°C with desiccants. Accelerated aging studies (40°C/75% RH) quantify hydrolytic degradation rates, with LC-MS identifying byproducts (e.g., (4-butoxyphenoxy)acetic acid) .

Q. What strategies can assess the environmental impact of this compound in aquatic systems?

- QSAR Modeling : Predict ecotoxicity (e.g., LC₅₀ for fish) based on structural analogs like acetyl chloride (LC₅₀ = 42 mg/L for fathead minnows) .

- Hydrolysis Studies : Monitor degradation kinetics at varying pH levels. The butoxyphenoxy group may slow hydrolysis compared to simpler acyl chlorides, requiring GC-MS to track intermediates.

- Microcosm Tests : Evaluate biodegradation in simulated freshwater systems using OECD 309 guidelines.

Key Considerations for Experimental Design

- Contradictions in Reactivity : While acetyl chloride reacts violently with water, the bulky butoxyphenoxy group in this compound may reduce hydrolysis rates. Validate through controlled kinetic studies .

- Analytical Challenges : Overlapping NMR signals from the butoxyphenoxy moiety may require 2D techniques (e.g., HSQC) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.